molecular formula C20H14F3N5OS B2991619 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 894062-53-4

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2991619
CAS No.: 894062-53-4
M. Wt: 429.42
InChI Key: IMNBSHBPATXALR-UHFFFAOYSA-N
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Description

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14F3N5OS and its molecular weight is 429.42. The purity is usually 95%.
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Properties

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)14-6-8-15(9-7-14)24-18(29)12-30-19-26-25-17-11-10-16(27-28(17)19)13-4-2-1-3-5-13/h1-11H,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNBSHBPATXALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a triazolo-pyridazine moiety and a trifluoromethylphenyl group. Its chemical formula is C_{17}H_{15F_3N_4S with a molecular weight of approximately 373.39 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and biological targets:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase. These enzymes are involved in critical physiological processes, making them significant targets for therapeutic intervention.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its potency:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus128

These results suggest that the compound could serve as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties. It was found to inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 10 to 25 µM, indicating significant cytotoxicity against these cancer cells.

Case Studies

  • In Vivo Studies : A study conducted on mouse models demonstrated that administration of the compound resulted in reduced tumor growth compared to controls. The mechanism was attributed to apoptosis induction in cancer cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents, the compound showed enhanced efficacy, suggesting potential for use in combination therapy protocols.

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